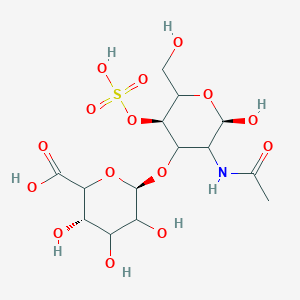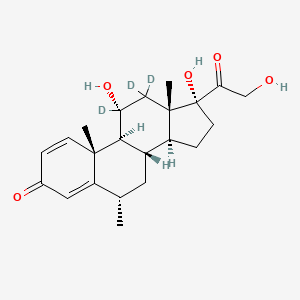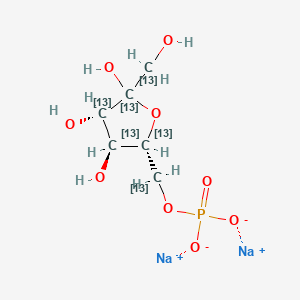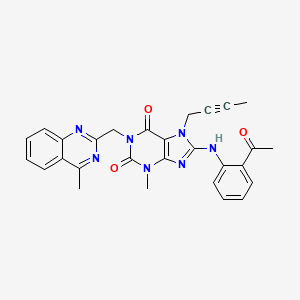
Linagliptin Acetyl Phenyl Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linagliptin Acetyl Phenyl Impurity is a process-related impurity found in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The presence of impurities in pharmaceutical compounds can significantly impact the quality and safety of the drug product . Identifying and characterizing these impurities is crucial for ensuring the efficacy and safety of the final pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Linagliptin Acetyl Phenyl Impurity involves several steps. One common method includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione using sodium carbonate as a base . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of Linagliptin and its impurities is carried out using high-performance liquid chromatography (HPLC) to monitor and control the levels of impurities. The process involves optimizing reaction conditions to minimize the formation of impurities and ensure the highest possible purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Linagliptin Acetyl Phenyl Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen chloride, sodium carbonate, hydrogen peroxide, and potassium permanganate. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various substituted purines and quinazolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Linagliptin Acetyl Phenyl Impurity has several scientific research applications, including:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic routes for pharmaceutical compounds.
Biology: It is used to investigate the biological effects of impurities in pharmaceutical compounds and their potential impact on drug efficacy and safety.
Medicine: It is used in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical products.
Mécanisme D'action
The mechanism of action of Linagliptin Acetyl Phenyl Impurity involves its interaction with various molecular targets and pathways. As an impurity, it does not have a therapeutic effect but can influence the overall activity of the pharmaceutical compound. The primary molecular targets include enzymes and receptors involved in the metabolism and action of Linagliptin .
Comparaison Avec Des Composés Similaires
Linagliptin Acetyl Phenyl Impurity can be compared with other similar impurities found in the synthesis of Linagliptin, such as:
- Linagliptin 2-Chloromethyl Impurity
- Linagliptin 8-Bromo Impurity
- Linagliptin Diene Impurity
- Linagliptin Dimer Impurity
These impurities share similar chemical structures and properties but differ in their specific functional groups and reaction pathways. The uniqueness of this compound lies in its specific acetyl and phenyl groups, which influence its reactivity and interactions with other compounds .
Propriétés
Formule moléculaire |
C28H25N7O3 |
|---|---|
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
8-(2-acetylanilino)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C28H25N7O3/c1-5-6-15-34-24-25(32-27(34)31-22-14-10-8-12-20(22)18(3)36)33(4)28(38)35(26(24)37)16-23-29-17(2)19-11-7-9-13-21(19)30-23/h7-14H,15-16H2,1-4H3,(H,31,32) |
Clé InChI |
XGJWPUKFRYRAAL-UHFFFAOYSA-N |
SMILES canonique |
CC#CCN1C2=C(N=C1NC3=CC=CC=C3C(=O)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


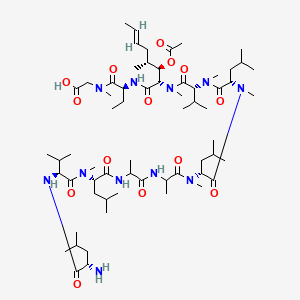
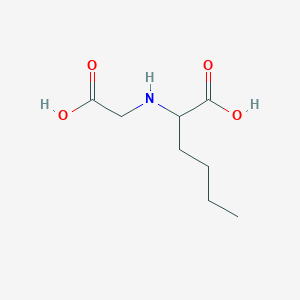
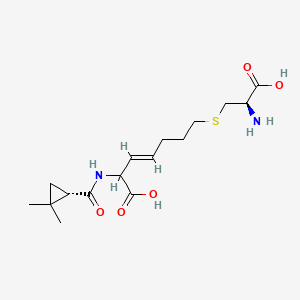
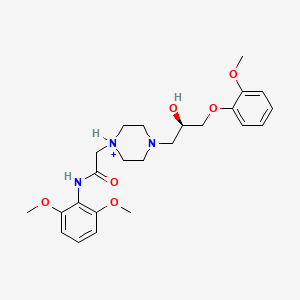
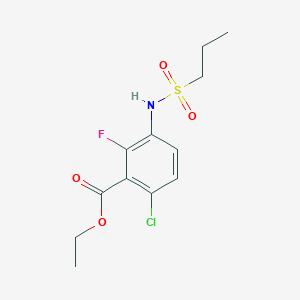
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
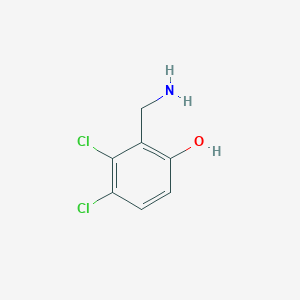
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)

